2-cyano-N-(2,3-dichlorophenyl)acetamide
Overview
Description
2-cyano-N-(2,3-dichlorophenyl)acetamide is a versatile organic compound with the molecular formula C9H6Cl2N2O. It is characterized by the presence of both cyano and carbonyl functional groups, which contribute to its reactivity and utility in various chemical reactions. This compound is commonly used as a building block in the synthesis of heterocyclic compounds and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,3-dichlorophenyl)acetamide typically involves the reaction of 2,3-dichloroaniline with cyanoacetic acid or its derivatives. One common method involves the condensation of 2,3-dichloroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano and carbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Cyclization Reactions: It can participate in cyclization reactions to form thiazolidinones, thiophenes, and iminochromenes.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl isothiocyanate, α-halogenated reagents (such as ethylchloroacetate), and bifunctional reagents (such as salicylaldehyde derivatives). The reactions are typically carried out in solvents like dimethylformamide (DMF) or ethanol, with bases such as potassium hydroxide (KOH) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as thiazolidinones, thiophenes, and iminochromenes. These products have significant biological and pharmacological activities .
Scientific Research Applications
2-cyano-N-(2,3-dichlorophenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound and its derivatives have shown potential as inhibitors of enzymes such as proteases, making them valuable in biochemical research.
Medicine: Some derivatives of this compound have demonstrated antiviral and anticancer activities, making them candidates for drug development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,3-dichlorophenyl)acetamide and its derivatives involves the interaction with specific molecular targets, such as enzymes. For example, some derivatives act as inhibitors of proteases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-cyano-N-(2,3-dichlorophenyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
- 2-cyano-N-(2,4-dichlorophenyl)acetamide
- 2-cyano-N-(3,4-dichlorophenyl)acetamide
- 2-cyano-N-(2,5-dichlorophenyl)acetamide
These compounds share similar structural features but differ in the position of the chlorine substituents on the phenyl ring. The position of these substituents can influence the reactivity and biological activity of the compounds. For example, the 2,3-dichloro derivative may exhibit different binding affinities and selectivities compared to the 2,4-dichloro or 3,4-dichloro derivatives .
Conclusion
This compound is a valuable compound in the field of organic chemistry, with diverse applications in scientific research and industry. Its unique reactivity and ability to form various heterocyclic compounds make it an important building block for the synthesis of biologically active molecules. The compound’s potential as an enzyme inhibitor further highlights its significance in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-cyano-N-(2,3-dichlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-2-1-3-7(9(6)11)13-8(14)4-5-12/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAARTMNKZUCFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368994 | |
Record name | 2-cyano-N-(2,3-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90418-04-5 | |
Record name | 2-cyano-N-(2,3-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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